Odor Detection Threshold: (E,E,Z) Isomer Is 10,000-Fold Less Potent Than (E,Z,Z) Isomer
In a direct head-to-head comparison of synthetic stereoisomers using gas chromatography-olfactometry (GC-O) on pineapple fruit volatiles, Berger et al. (1985) established that the (E,E,Z) geometric isomer of 1,3,5,8-undecatetraene is approximately 10,000-fold (factor of 10^4) less odorous than the naturally predominant (E,Z,Z) isomer [1]. This quantitative sensory difference means that for applications requiring low-background odor—such as receptor-binding specificity studies, algal pheromone chemotaxis assays where the (E,Z,Z) isomer serves as the positive control, or analytical reference standards for trace-level quantification—the (E,E,Z) isomer provides a markedly reduced olfactory interference profile.
| Evidence Dimension | Odor detection threshold (relative sensory potency by GC-O) |
|---|---|
| Target Compound Data | (E,E,Z)-1,3,5,8-undecatetraene: much less odorous (factor of 10^4 lower than (E,Z,Z)) |
| Comparator Or Baseline | (E,Z,Z)-1,3,5,8-undecatetraene: reference odorant with extremely low detection threshold (fragrant, pineapple-like) |
| Quantified Difference | ≈10,000-fold (10^4) lower odor potency for the (E,E,Z) isomer |
| Conditions | GC-sniffing (GC-olfactometry) of isolated pineapple volatiles after enzyme-inhibited liquid-liquid extraction; silica gel fractionation; comparison of synthetic (E,E,Z) and (E,Z,Z) stereoisomers |
Why This Matters
Researchers designing olfactory receptor assays or sensory panels require this quantitative odor potency differential to select the appropriate isomer—(E,E,Z) for low-odor negative controls or (E,Z,Z) for potent olfactory stimuli.
- [1] Berger, R. G.; Drawert, F.; Kollmannsberger, H.; Nitz, S.; Schraufstetter, B. Novel Volatiles in Pineapple Fruit and Their Sensory Properties. J. Agric. Food Chem. 1985, 33 (2), 232-235. View Source
